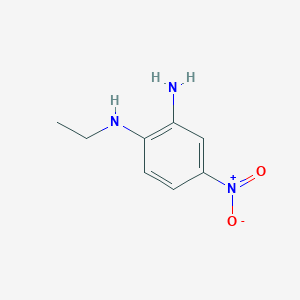

N1-Ethyl-4-nitrobenzene-1,2-diamine

Description

The exact mass of the compound N1-Ethyl-4-nitrobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N1-Ethyl-4-nitrobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Ethyl-4-nitrobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N-ethyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDJSMFFLOHKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404891 | |

| Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66668-41-5 | |

| Record name | N1-Ethyl-4-nitro-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66668-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethyl-4-nitro-benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of N1-Ethyl-4-nitrobenzene-1,2-diamine?

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Ethyl-4-nitrobenzene-1,2-diamine is an aromatic amine derivative of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a nitro group and two amine functionalities on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of N1-Ethyl-4-nitrobenzene-1,2-diamine (CAS No: 66668-41-5), along with relevant experimental details to support ongoing research and development efforts.

Chemical Identity

| Property | Value |

| Systematic Name | N1-Ethyl-4-nitrobenzene-1,2-diamine |

| CAS Number | 66668-41-5 |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Physical Form | Yellow to Brown Solid |

Physical Properties

A summary of the available physical property data for N1-Ethyl-4-nitrobenzene-1,2-diamine is presented below. It is important to note that experimentally determined values for some properties are not widely reported in the literature; in such cases, predicted values are provided.

| Property | Value | Source |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Predicted | - |

| Solubility | Soluble in organic solvents | General knowledge for aromatic amines |

Chemical Properties and Reactivity

N1-Ethyl-4-nitrobenzene-1,2-diamine exhibits reactivity characteristic of aromatic amines and nitro compounds. The electron-withdrawing nature of the nitro group influences the basicity of the amine groups and the reactivity of the aromatic ring.

-

Basicity: The amine groups are basic, but their basicity is reduced by the presence of the electron-withdrawing nitro group.

-

Reactivity of Amine Groups: The primary and secondary amine groups can undergo various reactions, such as acylation, alkylation, and diazotization.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a route to triamine derivatives. This is a common transformation for nitroaromatic compounds and can be achieved using various reducing agents.[1]

-

Nucleophilic Aromatic Substitution: The aromatic ring is activated towards nucleophilic attack due to the presence of the nitro group.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| N-O Asymmetric Stretch (Nitro) | 1500-1550 |

| N-O Symmetric Stretch (Nitro) | 1300-1370 |

| C=C Stretch (Aromatic) | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 8.0 | Multiplets |

| -NH₂ Protons | Broad singlet | Singlet |

| -NH-CH₂- | ~3.0 - 4.0 | Quartet |

| -CH₂-CH₃ | ~1.0 - 1.5 | Triplet |

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 150 |

| Carbon bearing Nitro group | ~140 - 150 |

| Carbons bearing Amine groups | ~130 - 145 |

| -CH₂- (Ethyl group) | ~40 - 50 |

| -CH₃ (Ethyl group) | ~10 - 20 |

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns would likely involve the loss of the ethyl group (-29 amu) and the nitro group (-46 amu).

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine is not widely published, a general synthetic approach can be inferred from the synthesis of analogous compounds. A plausible method involves the selective N-alkylation of 4-nitro-o-phenylenediamine.

General Synthetic Workflow for N-Alkylation of 4-nitro-o-phenylenediamine

Caption: General workflow for the synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine.

Biological Activity and Potential Applications

Nitroaromatic compounds are known to exhibit a wide range of biological activities. While specific studies on N1-Ethyl-4-nitrobenzene-1,2-diamine are limited, related nitrobenzene derivatives have been investigated for various therapeutic applications. The nitro group can act as a pharmacophore and is found in several antimicrobial and anticancer agents.[2] The diamine structure also provides a scaffold for the development of novel kinase inhibitors and other targeted therapies. Further research is warranted to explore the biological potential of this specific compound.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a starting chemical entity to a potential drug candidate, a path that N1-Ethyl-4-nitrobenzene-1,2-diamine could potentially follow.

Caption: Logical workflow in a drug discovery process.

Conclusion

N1-Ethyl-4-nitrobenzene-1,2-diamine is a chemical compound with potential for further exploration in synthetic chemistry and drug discovery. This guide has summarized the currently available information on its physical and chemical properties. The lack of extensive experimental data highlights the need for further characterization of this molecule. The provided general experimental workflow and logical diagrams offer a framework for future research endeavors aimed at synthesizing, characterizing, and evaluating the biological activity of this and related compounds.

References

An In-depth Technical Guide to the Spectral Data of N1-Ethyl-4-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the spectral data for N1-Ethyl-4-nitrobenzene-1,2-diamine. As of the time of this writing, publicly available experimental spectra for this specific compound are limited. The data presented herein are estimations based on the analysis of its chemical structure and spectral data from analogous compounds.

Introduction

N1-Ethyl-4-nitrobenzene-1,2-diamine (CAS No. 5099-39-8) is an organic compound with potential applications in chemical synthesis and drug development.[1] Its molecular structure, featuring a nitro-substituted benzene ring with two amine functionalities, one of which is ethylated, suggests a range of chemical properties and potential biological activities that are of interest to researchers. The characterization of this compound relies heavily on spectroscopic techniques to confirm its identity, purity, and structure. This guide provides a detailed overview of the predicted spectral data (NMR, IR, and Mass Spectrometry) for N1-Ethyl-4-nitrobenzene-1,2-diamine, along with generalized experimental protocols for its synthesis and spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N1-Ethyl-4-nitrobenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H ortho to NO₂ |

| ~7.2 - 7.4 | dd | 1H | Ar-H ortho to NH₂ and meta to NO₂ |

| ~6.7 - 6.9 | d | 1H | Ar-H ortho to NHR and meta to NO₂ |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

| ~3.5 - 3.8 | br s | 1H | -NH-CH₂- |

| 3.29 | q | 2H | -NH-CH₂-CH₃ |

| 2.71 | t | 2H | -N(CH₂CH₃)₂ |

| 1.34 | t | 3H | -NH-CH₂-CH₃ |

| 1.12 | t | 6H | -N(CH₂CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C attached to NO₂ |

| ~145 | Ar-C attached to NH-ethyl |

| ~135 | Ar-C attached to NH₂ |

| ~125 | Ar-CH ortho to NO₂ |

| ~118 | Ar-CH meta to NO₂ |

| ~115 | Ar-CH meta to NO₂ |

| ~45 | -NH-CH₂-CH₃ |

| ~47 | -N(CH₂CH₃)₂ |

| ~15 | -NH-CH₂-CH₃ |

| ~12 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretching (primary and secondary amines) |

| 3000 - 3100 | Medium | Aromatic C-H stretching[2][3][4] |

| 2850 - 2960 | Medium | Aliphatic C-H stretching |

| ~1600 | Strong | Aromatic C=C bending[2][3] |

| 1500 - 1550 | Strong | Asymmetric N-O stretching (nitro group)[5][6] |

| 1300 - 1360 | Strong | Symmetric N-O stretching (nitro group)[5][6] |

| 1250 - 1350 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 252 | High | Molecular Ion [M]⁺ |

| 223 | Medium | [M - C₂H₅]⁺ |

| 206 | Medium | [M - NO₂]⁺ |

| 178 | Medium | [M - NO₂ - C₂H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N1-Ethyl-4-nitrobenzene-1,2-diamine.

Synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine

This procedure is adapted from general methods for the N-alkylation of aromatic amines.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzene-1,2-diamine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (2.2 equivalents) to the solution to act as a base.

-

Alkylation: While stirring, add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[8][9]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[8]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[10] For the ¹H spectrum, use a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a longer acquisition time will be necessary.[9][11]

-

Processing: Process the raw data (FID) by applying a Fourier transform. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal reference.[12]

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[13] Press the powder in a hydraulic press to form a transparent or translucent pellet.[14]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).[15] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[1][16]

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[16]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of N1-Ethyl-4-nitrobenzene-1,2-diamine.

Caption: Synthesis and Characterization Workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine | 5099-39-8 | Benchchem [benchchem.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 15. zefsci.com [zefsci.com]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility and stability of N1-Ethyl-4-nitrobenzene-1,2-diamine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental approaches for determining the solubility and stability of N1-Ethyl-4-nitrobenzene-1,2-diamine in common laboratory solvents. Due to the limited publicly available data for this specific compound, this guide leverages information on structurally similar molecules and outlines detailed experimental protocols for in-house characterization.

Introduction

N1-Ethyl-4-nitrobenzene-1,2-diamine is an aromatic amine containing a nitro group, a chemical scaffold of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation, and biological screening. This document serves as a practical resource for scientists working with this compound.

Predicted Physicochemical Properties

While specific experimental data for N1-Ethyl-4-nitrobenzene-1,2-diamine is scarce, predictions can be made based on its structural components: an aromatic diamine and a nitro group.

Solubility Profile

No specific quantitative solubility data for N1-Ethyl-4-nitrobenzene-1,2-diamine in common laboratory solvents was identified in a comprehensive literature search. However, data for the closely related compound, 4-nitro-o-phenylenediamine (which lacks the N1-ethyl group), can provide a useful approximation.

Table 1: Estimated Solubility of N1-Ethyl-4-nitrobenzene-1,2-diamine Based on 4-nitro-o-phenylenediamine Data

| Solvent | Estimated Solubility | Rationale and Remarks |

| Water | Sparingly soluble to insoluble (< 1 mg/mL)[1][2] | The presence of polar amine and nitro groups is offset by the hydrophobic benzene ring. The addition of an ethyl group is expected to further decrease aqueous solubility. |

| Ethanol | Soluble[3][4] | Polar protic solvent capable of hydrogen bonding with the amine and nitro groups. |

| Acetone | Soluble[3][4] | Polar aprotic solvent that can interact with the polar functional groups of the molecule. |

| 1 N HCl | Soluble (50 mg/mL for 4-nitro-o-phenylenediamine in 1:1 HCl:ethanol)[5] | The basic amine groups will be protonated to form a more soluble salt. |

It is crucial to experimentally verify these estimated solubilities. A detailed protocol for determining the solubility is provided in Section 5.1.

Stability Profile

The stability of N1-Ethyl-4-nitrobenzene-1,2-diamine is influenced by its two primary functional moieties: the aromatic amine and the nitro group.

General Stability Considerations:

-

Nitroaromatic Compounds: The nitro group is electron-withdrawing, which, in conjunction with the stability of the benzene ring, makes nitroaromatic compounds generally resistant to oxidative degradation[8]. However, they can be susceptible to reduction. The thermal stability of nitroaromatic compounds has been a subject of study, particularly in the context of energetic materials[8][9][10]. Some nitroaromatic compounds are thermally stable at ambient pressure up to 300°C, though they may be potentially explosive under certain conditions[11].

Table 2: Predicted Stability of N1-Ethyl-4-nitrobenzene-1,2-diamine

| Condition | Predicted Stability | Remarks |

| Thermal | Likely stable at room temperature. Degradation may occur at elevated temperatures. | Nitroaromatic compounds can have increased thermal stability[8]. However, thermal stress testing is recommended to determine the decomposition temperature. |

| Light (Photostability) | Potentially unstable upon prolonged exposure to UV or visible light. | Aromatic amines and nitro compounds can be light-sensitive. Storage in amber vials or in the dark is recommended. |

| pH | Likely more stable in neutral to acidic conditions. May be less stable under strongly basic conditions. | The amine groups can be protonated in acidic solutions, which can increase stability against oxidation. |

| Oxidation | Susceptible to oxidation, particularly at the amine functionalities. | Avoid exposure to strong oxidizing agents and minimize contact with air for long-term storage. |

| Hydrolysis | Generally resistant to hydrolysis. | Amide hydrolysis typically requires heating with aqueous acid or base[12][13]. As this compound is an amine, significant hydrolysis is not expected under normal conditions. |

Detailed experimental protocols for assessing the stability of the compound are provided in Section 5.2.

Experimental Protocols

Given the lack of specific data, the following experimental protocols are provided to enable researchers to determine the solubility and stability of N1-Ethyl-4-nitrobenzene-1,2-diamine.

Protocol for Determining Solubility

This protocol describes a qualitative and semi-quantitative method for assessing the solubility of the target compound in various solvents.

Materials:

-

N1-Ethyl-4-nitrobenzene-1,2-diamine

-

Selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate, hexane)

-

Vortex mixer

-

Small test tubes or vials

-

Analytical balance

Procedure:

-

Initial Qualitative Assessment:

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 1 mL of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Determination (for soluble compounds):

-

Accurately weigh a larger amount of the compound (e.g., 10 mg) into a vial.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex thoroughly until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the compound.

-

Calculate the approximate solubility in mg/mL.

-

-

Solubility in Acidic and Basic Aqueous Solutions:

-

To assess solubility based on pH, repeat the qualitative assessment using 1 M HCl and 1 M NaOH as solvents. Increased solubility in acidic solution indicates basic character (due to the amine groups), while increased solubility in basic solution would suggest acidic character.

-

Caption: Workflow for determining the solubility of N1-Ethyl-4-nitrobenzene-1,2-diamine.

Protocol for Stability Testing

This protocol outlines a general approach for stress testing to evaluate the intrinsic stability of the compound.

Materials:

-

N1-Ethyl-4-nitrobenzene-1,2-diamine

-

Solutions of the compound in relevant solvents

-

HPLC or LC-MS system for purity analysis

-

Oven for thermal stress testing

-

Photostability chamber or light source

-

pH meter and buffers

-

Oxidizing agent (e.g., hydrogen peroxide solution)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).

-

Forced Degradation Studies:

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours). Analyze samples at each time point.

-

Photostability: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration. Wrap a control sample in aluminum foil to protect it from light.

-

Acid/Base Hydrolysis: Add a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the compound solution. Incubate at room temperature and an elevated temperature. Neutralize the samples before analysis.

-

Oxidative Stress: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) to the compound solution. Incubate at room temperature and analyze at various time points.

-

-

Analysis:

-

At each time point, analyze the stressed samples and a control sample (stored at 4°C in the dark) by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

-

Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Caption: Logical workflow for the stability assessment of N1-Ethyl-4-nitrobenzene-1,2-diamine.

Conclusion

References

- 1. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-Nitro-o-phenylenediamine CAS#: 99-56-9 [m.chemicalbook.com]

- 5. 4-ニトロ-o-フェニレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Synthesis route for N1-Ethyl-4-nitrobenzene-1,2-diamine from 4-nitro-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route for the preparation of N1-Ethyl-4-nitrobenzene-1,2-diamine from the readily available starting material, 4-nitro-o-phenylenediamine. The synthesis proceeds via a three-step sequence involving protection of one amino group, selective alkylation of the second, and subsequent deprotection to yield the target compound. This method is designed to ensure regioselectivity and provide a reliable pathway for obtaining the desired N1-substituted product.

Overall Synthetic Scheme

The synthesis is broken down into three primary stages:

-

Mono-formylation: Selective protection of the more nucleophilic amino group of 4-nitro-o-phenylenediamine as a formamide.

-

N-Ethylation: Alkylation of the remaining free amino group using an ethylating agent.

-

Deformylation: Removal of the formyl protecting group under acidic conditions to yield the final product.

Data Summary

The following table summarizes the key chemical entities and their properties relevant to this synthetic pathway.

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-nitro-o-phenylenediamine | Starting Material | C₆H₇N₃O₂ | 153.14 | 99-56-9 |

| N-(2-amino-5-nitrophenyl)formamide | Intermediate 1 | C₇H₇N₃O₃ | 181.15 | N/A |

| N-(2-(ethylamino)-5-nitrophenyl)formamide | Intermediate 2 | C₉H₁₁N₃O₃ | 209.20 | N/A |

| N1-Ethyl-4-nitrobenzene-1,2-diamine | Final Product | C₈H₁₁N₃O₂ | 181.19 | 66668-41-5 |

Experimental Protocols

Step 1: Selective Mono-formylation of 4-nitro-o-phenylenediamine

This step aims to protect one of the two amino groups to allow for selective ethylation in the subsequent step. The amino group at the 1-position (para to the nitro group) is expected to be more nucleophilic and will react preferentially.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-o-phenylenediamine (15.3 g, 0.1 mol) in ethyl formate (100 mL).

-

Heat the mixture to reflux with vigorous stirring. The solid will gradually dissolve.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

-

Add n-hexane (100 mL) to the concentrated mixture to precipitate the product.

-

Collect the yellow solid by vacuum filtration, wash with a small amount of cold n-hexane (2 x 20 mL), and dry in a vacuum oven at 50°C.

-

The product, N-(2-amino-5-nitrophenyl)formamide, is obtained as a yellow powder and can be used in the next step without further purification if TLC shows a single major spot.

Step 2: N-Ethylation of N-(2-amino-5-nitrophenyl)formamide

This protocol describes the alkylation of the remaining free amino group on the formyl-protected intermediate.

Protocol:

-

To a 250 mL three-necked flask under a nitrogen atmosphere, add N-(2-amino-5-nitrophenyl)formamide (9.05 g, 0.05 mol) and anhydrous Dimethylformamide (DMF) (100 mL).

-

Stir the mixture until the solid is fully dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 0.055 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for an additional 30 minutes.

-

Slowly add ethyl iodide (EtI, 4.4 mL, 0.055 mol) dropwise via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

-

Once the reaction is complete, carefully quench the mixture by slowly adding it to 500 mL of ice-cold water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, N-(2-(ethylamino)-5-nitrophenyl)formamide, as a viscous oil or solid. This crude product is typically used directly in the next step.

Step 3: Acidic Hydrolysis (Deformylation)

This final step removes the formyl protecting group to yield the desired N1-Ethyl-4-nitrobenzene-1,2-diamine.

Protocol:

-

Dissolve the crude N-(2-(ethylamino)-5-nitrophenyl)formamide (from the previous step, ~0.05 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add 3M hydrochloric acid (HCl) (50 mL) to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the product from the neutralized aqueous solution with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent under reduced pressure to yield the crude N1-Ethyl-4-nitrobenzene-1,2-diamine.

-

Purify the crude product by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to obtain the pure product as a red or orange solid.

Visualizations

The following diagrams illustrate the logical progression of the chemical synthesis and the overall experimental workflow.

Caption: Three-step synthesis route for N1-Ethyl-4-nitrobenzene-1,2-diamine.

Caption: Overall experimental workflow from starting material to purified product.

An In-depth Technical Guide to the Reaction Mechanisms of N1-Ethyl-4-nitrobenzene-1,2-diamine with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Ethyl-4-nitrobenzene-1,2-diamine is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its reactivity is characterized by the interplay of three key functional groups: a primary amine (N2), a secondary amine (N1-ethyl), and a strong electron-withdrawing nitro group in the para position to the primary amine. This guide provides a detailed analysis of the reaction mechanisms of this molecule with both electrophiles and nucleophiles, supported by established chemical principles and data from analogous systems. The regioselectivity of these reactions is a central focus, exploring the electronic and steric factors that govern the differential reactivity of the two amino groups. This document includes hypothesized reaction pathways, detailed experimental protocols for related transformations, and quantitative data where available, presented in a clear and accessible format.

Core Chemical Principles and Reactivity Overview

The reactivity of N1-Ethyl-4-nitrobenzene-1,2-diamine is governed by the electronic properties of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. Conversely, the amino groups (-NH₂ and -NHEt) are electron-donating groups, which activate the ring towards electrophilic attack.

The primary focus of this guide is the nucleophilic character of the two amino groups in reactions with various electrophiles. The relative nucleophilicity of the N1 (secondary) and N2 (primary) positions is influenced by a combination of electronic and steric effects.

-

Electronic Effects: The ethyl group on N1 is an electron-donating group, which increases the electron density on this nitrogen, thereby enhancing its nucleophilicity compared to the unsubstituted N2 amine.

-

Steric Effects: The ethyl group also introduces steric hindrance around the N1 position, which can impede the approach of bulky electrophiles.

Therefore, the regioselectivity of reactions with electrophiles will be a product of the balance between the enhanced nucleophilicity of N1 and the increased steric hindrance at this position.

Reactions with Electrophiles

The lone pairs of electrons on the nitrogen atoms of N1-Ethyl-4-nitrobenzene-1,2-diamine make it susceptible to attack by a variety of electrophiles. The most common reactions involve acylation and alkylation.

Acylation with Acyl Chlorides

Acylation of N1-Ethyl-4-nitrobenzene-1,2-diamine with an acyl chloride, such as benzoyl chloride, is expected to proceed via a nucleophilic addition-elimination mechanism. Given the electronic and steric factors at play, the reaction could potentially yield two mono-acylated products (at N1 or N2) and a di-acylated product.

Mechanism of Mono-acylation:

The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding amide.

Regioselectivity in Mono-acylation:

The N1 position is electronically favored for attack due to the electron-donating nature of the ethyl group. However, the N2 position is less sterically hindered. For a relatively small electrophile like acetyl chloride, reaction at N1 might be favored. For a bulkier electrophile like benzoyl chloride, the reaction may preferentially occur at the more accessible N2 position. Precise control of reaction conditions (e.g., temperature, stoichiometry) would be crucial to achieve selective mono-acylation.

Diacylation:

With a sufficient excess of the acylating agent, diacylation is likely to occur, leading to the formation of N,N'-diacyl-N1-ethyl-4-nitrobenzene-1,2-diamine.

dot

Caption: General mechanism for the acylation of N1-Ethyl-4-nitrobenzene-1,2-diamine.

Alkylation with Alkyl Halides

Alkylation of the amino groups can be achieved using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (SN2). Similar to acylation, the regioselectivity will be influenced by the interplay of electronic and steric factors. The N1 position is more nucleophilic but also more sterically hindered. Therefore, the structure of the alkyl halide will significantly impact the reaction outcome. Primary alkyl halides are more likely to react at both positions, while bulkier secondary or tertiary alkyl halides would likely show a higher preference for the less hindered N2 position.

Reactions with Nucleophiles

The strong electron-withdrawing nitro group makes the aromatic ring of N1-Ethyl-4-nitrobenzene-1,2-diamine susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. However, the presence of two electron-donating amino groups generally disfavors this type of reaction. For an SNAr reaction to occur, a good leaving group (such as a halogen) would typically need to be present on the ring.

In the absence of a suitable leaving group, reactions with strong nucleophiles under harsh conditions might lead to complex transformations, but a direct SNAr reaction is unlikely.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-Nitro-1,2-phenylenediamine | Benzoyl chloride | N,N'-(4-Nitro-1,2-phenylene)dibenzamide | 83% | [1] |

| 4-Nitro-1,2-phenylenediamine | Acetic anhydride | N,N'-(4-nitro-1,2-phenylene)diacetamide | 94% | [1] |

Experimental Protocols

The following is a representative experimental protocol for the diacylation of the parent compound, 4-nitro-1,2-phenylenediamine, which can be adapted for N1-Ethyl-4-nitrobenzene-1,2-diamine.

Synthesis of N,N'-(4-Nitro-1,2-phenylene)dibenzamide [1]

-

Materials:

-

4-Nitro-1,2-phenylenediamine (0.02 mol)

-

Benzoyl chloride (0.04 mol)

-

Pyridine (9.67 mL)

-

Toluene

-

Ethanol

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask containing 4-Nitro-1,2-phenylenediamine (0.02 mol), add benzoyl chloride (0.04 mol).

-

Cool the mixture to 0°C in an ice bath.

-

Add pyridine (9.67 mL) to the mixture and stir for 20 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture under suction.

-

The crude product can be purified by column chromatography using a hexane:ethyl acetate (9:1) solvent system.

-

Further recrystallization from ethanol can be performed if necessary.

-

dot

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of N1-Ethyl-4-nitrobenzene-1,2-diamine

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Analysis of the Crystal Structure and Polymorphism of N1-Ethyl-4-nitrobenzene-1,2-diamine

Introduction

This technical guide serves as a detailed resource on the crystal structure and polymorphic behavior of N1-Ethyl-4-nitrobenzene-1,2-diamine (CAS Number: 66668-41-5). A thorough understanding of the solid-state properties of this compound is critical for its application in research and development, particularly in the pharmaceutical industry where crystal structure and polymorphism can significantly impact a drug's bioavailability, stability, and manufacturability. This document synthesizes the available crystallographic and spectroscopic data, outlines experimental methodologies for its characterization, and presents logical workflows for its analysis.

While specific crystallographic data for N1-Ethyl-4-nitrobenzene-1,2-diamine is not extensively published, this guide draws upon data from structurally related compounds to provide a comprehensive overview. The fundamental principles and experimental approaches detailed herein are directly applicable to the study of this specific molecule.

Molecular Structure

N1-Ethyl-4-nitrobenzene-1,2-diamine is an aromatic compound with the chemical formula C8H11N3O2. Its structure consists of a benzene ring substituted with a nitro group, two amine groups, and an ethyl group attached to one of the amines. The presence of both hydrogen bond donors (amine groups) and acceptors (nitro group and amine groups) suggests a high likelihood of complex hydrogen bonding networks in the solid state, which can give rise to various crystalline arrangements and potential polymorphism.

Experimental Protocols

The characterization of the crystal structure and polymorphism of a compound like N1-Ethyl-4-nitrobenzene-1,2-diamine involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine can be achieved through standard organic chemistry methods, such as the nucleophilic substitution of a suitable precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Protocol for Crystallization:

-

Solvent Selection: A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility.

-

Solution Preparation: A saturated or near-saturated solution of the compound is prepared by dissolving it in the chosen solvent at an elevated temperature.

-

Crystal Growth: The solution is slowly cooled to room temperature, or the solvent is allowed to evaporate slowly and undisturbed. Other techniques such as vapor diffusion or liquid-liquid diffusion can also be employed.

-

Crystal Harvesting: Once formed, the crystals are carefully harvested from the mother liquor and dried.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal.

Protocol for SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphism.

Protocol for PXRD Analysis:

-

Sample Preparation: A finely ground powder of the crystalline material is prepared and placed on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Phase Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. Different polymorphs will produce distinct PXRD patterns.

Spectroscopic and Thermal Analysis

Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Differential Scanning Calorimetry (DSC) provide complementary information about the solid state.

-

FTIR and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. Different polymorphic forms can exhibit subtle but measurable differences in their vibrational spectra due to variations in the intermolecular interactions.

-

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material, such as melting points and phase transitions. Polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.

Data Presentation

While specific experimental data for N1-Ethyl-4-nitrobenzene-1,2-diamine is not available in the cited search results, the following tables illustrate how such data would be structured for clear comparison. For context, data for the related compound 4-Nitro-1,2-phenylenediamine is presented.[1]

Table 1: Crystallographic Data for 4-Nitro-1,2-phenylenediamine [1]

| Parameter | Value |

| Chemical Formula | C6H7N3O2 |

| Formula Weight | 153.14 |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 3.7590 |

| b (Å) | 10.307 |

| c (Å) | 17.290 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 669.5 |

| Z | 4 |

Table 2: Hypothetical Polymorph Data for N1-Ethyl-4-nitrobenzene-1,2-diamine

| Property | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pna21 |

| Melting Point (°C) | 150 | 145 |

| Key PXRD Peaks (2θ) | 10.2, 15.5, 20.8 | 11.1, 16.3, 22.5 |

| Key FTIR Peaks (cm⁻¹) | 3450, 3350, 1580 | 3465, 3360, 1575 |

Visualization of Experimental Workflow

The logical flow of experiments to characterize the crystal structure and polymorphism of a new compound is crucial for a systematic investigation.

Logical Relationships in Polymorphism

Polymorphism arises from the ability of a molecule to exist in two or more different crystal structures. These different forms can have distinct physical properties. The relationship between different polymorphs can be described in terms of their thermodynamic stability.

Conclusion

The comprehensive characterization of the crystal structure and polymorphism of N1-Ethyl-4-nitrobenzene-1,2-diamine is essential for its development and application. While specific experimental data for this compound remains to be fully elucidated in public literature, the methodologies and analytical workflows presented in this guide provide a robust framework for its investigation. The application of single-crystal and powder X-ray diffraction, complemented by spectroscopic and thermal analysis, will be pivotal in mapping the solid-state landscape of this molecule. Future research efforts should focus on the synthesis of high-quality crystals and a systematic polymorph screen to identify and characterize all accessible crystalline forms, thereby ensuring the selection of the optimal form for any given application.

References

Unlocking Potential: A Technical Guide to the Research Applications of N-Substituted Nitrobenzene-1,2-diamines

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of N-substituted nitrobenzene-1,2-diamines. These versatile chemical scaffolds are pivotal precursors for a diverse range of heterocyclic compounds, demonstrating significant promise in medicinal chemistry and materials science. This document outlines their synthesis, key research applications, and detailed experimental protocols, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction to N-Substituted Nitrobenzene-1,2-diamines

N-substituted nitrobenzene-1,2-diamines are aromatic compounds characterized by a benzene ring substituted with a nitro group and two amine groups at adjacent positions, with at least one of the amines bearing a substituent. The presence of the nitro group, a strong electron-withdrawing group, and the versatile reactivity of the diamine functionalities make these molecules highly valuable synthons. They serve as key building blocks for the synthesis of a variety of heterocyclic systems, most notably benzimidazoles, which are recognized for their broad spectrum of biological activities.

Synthesis of N-Substituted Nitrobenzene-1,2-diamines

The synthesis of N-substituted nitrobenzene-1,2-diamines can be achieved through several strategic routes. A common and effective method involves the nucleophilic aromatic substitution of a halogen, typically fluorine or chlorine, from a nitro-substituted benzene ring by an amine. Subsequent reduction of a second nitro group on the ring can then yield the desired 1,2-diamine.

General Synthetic Approach: Nucleophilic Aromatic Substitution and Reduction

A prevalent method for synthesizing N-substituted nitrobenzene-1,2-diamines involves a two-step process. The first step is a nucleophilic aromatic substitution reaction where a primary or secondary amine displaces a halide from an ortho-halonitrobenzene. The subsequent step involves the selective reduction of the nitro group to an amine.

A green and practical method for the reduction of N-substituted-2-nitroanilines to their corresponding benzene-1,2-diamines utilizes thiourea dioxide in the presence of sodium hydroxide. This method offers high yields and employs an environmentally friendly byproduct, urea, which is easily separated.

Applications in Medicinal Chemistry

The primary application of N-substituted nitrobenzene-1,2-diamines in medicinal chemistry lies in their role as precursors to biologically active heterocyclic compounds, particularly benzimidazole derivatives. These derivatives have shown significant potential as anticancer and antimicrobial agents.

Anticancer Agents

Benzimidazole derivatives synthesized from N-substituted nitrobenzene-1,2-diamines have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).

A series of novel N-substituted 6-nitro-1H-benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. Several of these compounds exhibited potent activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range.[1][2] For instance, certain derivatives have shown significant inhibitory effects on cell lines such as human hepatocyte carcinoma (HepG2), human breast adenocarcinoma (MDA-MB-231), and human breast cancer (MCF7).[2]

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Benzimidazole Derivatives

| Compound | HepG2 | MDA-MB-231 | MCF7 | C26 | RMS | Reference |

| 1d | 2.39 ± 0.11 | 3.14 ± 0.15 | 4.28 ± 0.21 | 5.12 ± 0.25 | 6.34 ± 0.31 | [1][2] |

| 2d | 3.15 ± 0.16 | 4.08 ± 0.20 | 5.11 ± 0.26 | 6.23 ± 0.31 | 7.18 ± 0.36 | [1][2] |

| 3s | 4.21 ± 0.21 | 5.13 ± 0.26 | 6.32 ± 0.32 | 7.15 ± 0.36 | 8.24 ± 0.41 | [1][2] |

| 4b | 5.18 ± 0.26 | 6.24 ± 0.31 | 7.19 ± 0.36 | 8.31 ± 0.42 | 9.27 ± 0.46 | [1][2] |

| 4k | 1.84 ± 0.09 | 2.45 ± 0.12 | 3.16 ± 0.16 | 4.29 ± 0.21 | 5.19 ± 0.26 | [1][2] |

| Paclitaxel (Standard) | 1.38 ± 0.07 | 2.12 ± 0.11 | 3.45 ± 0.17 | 4.89 ± 0.24 | 6.13 ± 0.31 | [1][2] |

Data presented as mean ± standard deviation.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors.[3][4] Its inhibition leads to the disruption of DNA synthesis and cell death, making it an effective target for cancer therapy.[3][4]

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

-

VEGFR2 Signaling Pathway: VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8][9]

Caption: VEGFR2 Signaling Pathway in Angiogenesis.

-

HDAC6 Signaling Pathway: HDAC6 is a unique histone deacetylase that primarily acts in the cytoplasm and is involved in regulating protein trafficking and degradation, processes that are often dysregulated in cancer.[10][11][12][13][14]

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. wikipathways.org [wikipathways.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on N1-Ethyl-4-nitrobenzene-1,2-diamine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Ethyl-4-nitrobenzene-1,2-diamine, a substituted o-phenylenediamine, is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. Its unique structure, featuring a reactive ethylamino group, a nitro functionality, and an adjacent primary amine, makes it a versatile precursor for creating molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of N1-Ethyl-4-nitrobenzene-1,2-diamine in organic synthesis, with a particular focus on its role in the development of pharmacologically active agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of N1-Ethyl-4-nitrobenzene-1,2-diamine is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 66668-41-5 | [1] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colored solid | |

| Solubility | Soluble in organic solvents like ethanol. | [2] |

Synthesis of N1-Ethyl-4-nitrobenzene-1,2-diamine

The primary synthetic route to N1-Ethyl-4-nitrobenzene-1,2-diamine involves the selective N-alkylation of 4-nitro-o-phenylenediamine.

Experimental Protocol: Synthesis of the Precursor 4-Nitro-o-phenylenediamine

A common method for the preparation of the starting material, 4-nitro-o-phenylenediamine, is the partial reduction of 2,4-dinitroaniline.

Procedure:

-

A mixture of 2,4-dinitroaniline (1.3 moles) in 95% ethanol (2.4 L) and concentrated ammonium hydroxide (1.2 L) is heated to 45°C in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube.[3]

-

Hydrogen sulfide gas is passed through the stirred mixture while maintaining the temperature between 45°C and 55°C.[3]

-

The reaction is monitored until all the yellow suspended particles of 2,4-dinitroaniline have dissolved, indicating the completion of the reduction (typically 30-60 minutes).[3]

-

The reaction mixture is then cooled in an icebox for 16-18 hours to allow for the crystallization of the product.[3]

-

The resulting red crystals of 1,2-diamino-4-nitrobenzene are collected by suction filtration, washed with cold water, and dried.[3]

-

Purification can be achieved by recrystallization from a boiling mixture of water and concentrated hydrochloric acid, followed by precipitation with concentrated ammonia. The purified product has a melting point of 197-198°C.[3]

Experimental Protocol: N-Ethylation of 4-Nitro-o-phenylenediamine

General Procedure (Hypothetical):

-

To a solution of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., K₂CO₃, NaH) is added.

-

An ethylating agent (e.g., ethyl iodide, ethyl bromide) is then added dropwise at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Core Application: Synthesis of Benzimidazole Derivatives

N1-Ethyl-4-nitrobenzene-1,2-diamine is a valuable precursor for the synthesis of 1-ethyl-5-nitrobenzimidazoles, which can be further functionalized. The general reaction involves the condensation of the o-phenylenediamine with a carboxylic acid or its derivative.

General Experimental Protocol for Benzimidazole Synthesis

The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation with various reported methods.[4][5] A general procedure involves the reaction with a carboxylic acid under acidic conditions or with an aldehyde followed by an oxidative cyclization.

Procedure using a Carboxylic Acid:

-

A mixture of N1-Ethyl-4-nitrobenzene-1,2-diamine and a carboxylic acid is heated, often in the presence of a dehydrating agent or a strong acid catalyst (e.g., polyphosphoric acid, hydrochloric acid).

-

The reaction is heated for several hours until completion.

-

The reaction mixture is cooled and neutralized with a base.

-

The precipitated product is filtered, washed, and purified by recrystallization.

The following diagram illustrates the general workflow for the synthesis of benzimidazoles from N1-Ethyl-4-nitrobenzene-1,2-diamine.

References

- 1. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety for Handling N1-Ethyl-4-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety data for N1-Ethyl-4-nitrobenzene-1,2-diamine (CAS: 66668-41-5). Due to the limited availability of specific toxicological and physical property data for this compound, this document also includes information on the analogous compound, 4-Nitro-o-phenylenediamine (CAS: 99-56-9), to provide a more complete understanding of the potential hazards. All recommendations should be implemented in conjunction with a thorough, site-specific risk assessment.

Chemical Identification and Physical Properties

Limited specific physical and chemical property data is available for N1-Ethyl-4-nitrobenzene-1,2-diamine. The available information is summarized below, along with data for the analogous compound, 4-Nitro-o-phenylenediamine, for comparison.

| Property | N1-Ethyl-4-nitrobenzene-1,2-diamine | 4-Nitro-o-phenylenediamine (Analog) |

| CAS Number | 66668-41-5 | 99-56-9[1] |

| Molecular Formula | C8H11N3O2[2] | C6H7N3O2[1] |

| Molecular Weight | 181.19 g/mol [2] | 153.14 g/mol [1] |

| Appearance | Not specified | Red to dark red to brown powder to crystal |

| Melting Point | Not specified | 177.0 to 181.0 °C |

| Boiling Point | Not specified | Not available |

| Density | Not specified | Not available |

| Solubility | Not specified | Insoluble in water[3] |

Hazard Identification and Classification

Analogous Compound: 4-Nitro-o-phenylenediamine Hazard Classification [4][5]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[4][5][6]

-

Germ Cell Mutagenicity (Category 1B): May cause genetic defects.[6]

Potential Hazards of N1-Ethyl-4-nitrobenzene-1,2-diamine (Inferred):

Based on its chemical structure and the data from its analog, it is prudent to assume that N1-Ethyl-4-nitrobenzene-1,2-diamine may be:

-

Harmful if swallowed, inhaled, or in contact with skin.

-

A potential skin and eye irritant.

-

A possible skin sensitizer.

-

Potentially mutagenic.

Toxicological Data

Detailed toxicological studies for N1-Ethyl-4-nitrobenzene-1,2-diamine have not been identified. The following data for 4-Nitro-o-phenylenediamine provides an indication of the potential toxicity.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 681 mg/kg | Rat | [5] |

Note: The toxicological properties of N1-Ethyl-4-nitrobenzene-1,2-diamine have not been thoroughly investigated. Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis.[5]

Experimental Protocols

Specific experimental protocols for the safety evaluation of N1-Ethyl-4-nitrobenzene-1,2-diamine are not available in the searched literature. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical safety testing should be followed if such studies are to be conducted. These include, but are not limited to:

-

OECD Guideline 401: Acute Oral Toxicity

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 403: Acute Inhalation Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 406: Skin Sensitisation

-

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Contaminated work clothing should not be allowed out of the workplace.[6]

-

Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter is recommended.[6]

Handling Procedures:

-

Avoid contact with skin and eyes.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, and open flames.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4][6]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[5][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste.

Visualizations

The following diagrams provide a visual representation of key safety workflows and decision-making processes for handling N1-Ethyl-4-nitrobenzene-1,2-diamine.

Caption: General workflow for handling chemical substances.

Caption: Decision flowchart for selecting appropriate PPE.

References

- 1. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 2. 1-N-ethyl-4-nitrobenzene-1,2-diaMine | 66668-41-5 [amp.chemicalbook.com]

- 3. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. jayorganics.com [jayorganics.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: N1-Ethyl-4-nitrobenzene-1,2-diamine as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N1-Ethyl-4-nitrobenzene-1,2-diamine as a key starting material for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines. This diamine derivative, featuring an ethyl group on one amine and a nitro group on the aromatic ring, offers a versatile scaffold for creating novel molecules with potential applications in medicinal chemistry and materials science. The strategic placement of these functional groups can influence the physicochemical properties and biological activities of the resulting heterocyclic systems.

Introduction

N1-Ethyl-4-nitrobenzene-1,2-diamine is a substituted ortho-phenylenediamine that serves as a valuable precursor in organic synthesis. The presence of the electron-withdrawing nitro group and the N-ethyl substituent can modulate the reactivity of the diamine and introduce specific steric and electronic features into the final products. These features are often sought after in the design of new therapeutic agents and functional materials. This document outlines detailed protocols for the synthesis of key heterocyclic scaffolds using this building block and provides representative data for these transformations.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The classical synthesis of benzimidazoles involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 2-Substituted-N-ethyl-5-nitro-1H-benzimidazoles

This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from N1-Ethyl-4-nitrobenzene-1,2-diamine and various carboxylic acids.

Materials:

-

N1-Ethyl-4-nitrobenzene-1,2-diamine

-

Substituted Carboxylic Acid (e.g., acetic acid, benzoic acid)

-

4M Hydrochloric Acid or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve N1-Ethyl-4-nitrobenzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in 4M HCl or PPA.

-

Heat the reaction mixture at reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2-substituted-N-ethyl-5-nitro-1H-benzimidazole.

Representative Data for Benzimidazole Synthesis

The following table summarizes representative yields and characterization data for the synthesis of various 2-substituted-N-ethyl-5-nitro-1H-benzimidazoles.

| R-Group (Carboxylic Acid) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| -CH₃ (Acetic Acid) | 2-Methyl-N-ethyl-5-nitro-1H-benzimidazole | C₁₀H₁₁N₃O₂ | 205.22 | 85 | 178-180 |

| -Ph (Benzoic Acid) | 2-Phenyl-N-ethyl-5-nitro-1H-benzimidazole | C₁₅H₁₃N₃O₂ | 267.29 | 92 | 210-212 |

| -CH₂Ph (Phenylacetic Acid) | 2-Benzyl-N-ethyl-5-nitro-1H-benzimidazole | C₁₆H₁₅N₃O₂ | 281.31 | 88 | 195-197 |

Note: The data presented in this table is illustrative and representative of typical outcomes for this type of reaction, based on general procedures for benzimidazole synthesis.[2][3]

Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles that are synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] These compounds are known for their diverse biological activities.

Experimental Protocol: Synthesis of 2,3-Disubstituted-N-ethyl-6-nitroquinoxalines

This protocol provides a general procedure for the synthesis of quinoxaline derivatives from N1-Ethyl-4-nitrobenzene-1,2-diamine and a 1,2-dicarbonyl compound.

Materials:

-

N1-Ethyl-4-nitrobenzene-1,2-diamine

-

1,2-Dicarbonyl Compound (e.g., glyoxal, biacetyl, benzil)

-

Ethanol or Acetic Acid

-

Sodium Sulfite

-

Deionized Water

Procedure:

-

Dissolve N1-Ethyl-4-nitrobenzene-1,2-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1.0 eq) to the solution. A catalytic amount of a mild acid (e.g., a few drops of acetic acid if using ethanol as a solvent) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol and then water.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and then add water to induce precipitation.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Representative Data for Quinoxaline Synthesis

The following table presents representative data for the synthesis of various quinoxaline derivatives.

| R¹ | R² | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| H | H | N-Ethyl-6-nitroquinoxaline | C₁₀H₉N₃O₂ | 203.20 | 95 | 145-147 |

| CH₃ | CH₃ | 2,3-Dimethyl-N-ethyl-6-nitroquinoxaline | C₁₂H₁₃N₃O₂ | 231.25 | 90 | 160-162 |

| Ph | Ph | 2,3-Diphenyl-N-ethyl-6-nitroquinoxaline | C₂₂H₁₇N₃O₂ | 355.39 | 98 | 220-222 |

Note: The data in this table is illustrative and based on general, high-yielding methods for quinoxaline synthesis.[5][6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of benzimidazoles and quinoxalines from N1-Ethyl-4-nitrobenzene-1,2-diamine.

Caption: General workflow for benzimidazole synthesis.

Caption: General workflow for quinoxaline synthesis.

Caption: Role as a versatile building block.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Alkylation of 4-nitrobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental setup for the N-alkylation of 4-nitrobenzene-1,2-diamine. The primary method detailed is a modern catalytic approach using a ruthenium complex for the selective mono-N-alkylation of aromatic amines with alcohols. This "borrowing hydrogen" methodology is environmentally benign, utilizing alcohols as alkylating agents and generating water as the sole byproduct. An alternative one-pot reductive N-alkylation protocol for nitroarenes is also presented.

I. Overview and Principle

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. 4-nitrobenzene-1,2-diamine is a versatile building block, and its N-alkylation provides access to a range of substituted benzimidazole precursors and other heterocyclic compounds.

The primary protocol described employs a ruthenium-based catalyst to facilitate the N-alkylation of an aromatic amine with a primary alcohol. The reaction proceeds through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the amine to form an imine. The imine is subsequently reduced by the captured hydrogen to yield the N-alkylated amine. This method offers high selectivity for mono-alkylation, avoiding the overalkylation often seen with traditional methods like using alkyl halides.[1][2][3]

II. Experimental Protocols

This protocol is adapted from established methods for the N-alkylation of aromatic amines using commercially available ruthenium catalysts.[2][4][5]

Materials and Reagents:

-

4-nitrobenzene-1,2-diamine

-

Alkyl alcohol (e.g., benzyl alcohol, 1-octanol)

-

Potassium tert-butoxide (KOtBu)

-

Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable ligand, or a commercially available pre-catalyst like RuCl₂(dppf)(ampy))[4]

-

Anhydrous toluene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-nitrobenzene-1,2-diamine (1.0 mmol), the ruthenium catalyst (2 mol%), and potassium tert-butoxide (1.0 mmol) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Add anhydrous toluene (1.0 mL) followed by the primary alcohol (1.0 mmol) via syringe.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at the desired temperature (typically ranging from 25°C to 100°C, depending on the catalyst and substrates).[4] Stir the reaction mixture for 24-36 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-